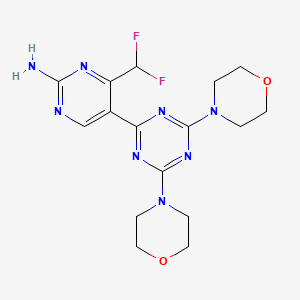

4-(difluoromethyl)-5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)pyrimidin-2-amine

Description

Properties

Molecular Formula |

C16H20F2N8O2 |

|---|---|

Molecular Weight |

394.38 g/mol |

IUPAC Name |

4-(difluoromethyl)-5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)pyrimidin-2-amine |

InChI |

InChI=1S/C16H20F2N8O2/c17-12(18)11-10(9-20-14(19)21-11)13-22-15(25-1-5-27-6-2-25)24-16(23-13)26-3-7-28-8-4-26/h9,12H,1-8H2,(H2,19,20,21) |

InChI Key |

VZVYLEDIUUZTCW-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)C3=CN=C(N=C3C(F)F)N)N4CCOCC4 |

Origin of Product |

United States |

Biological Activity

The compound 4-(difluoromethyl)-5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)pyrimidin-2-amine , also known as ZSTK474, is a novel s-triazine derivative that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanism of action, efficacy in inhibiting tumor growth, and relevant case studies.

ZSTK474 has the following chemical structure and properties:

| Property | Details |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 421.45 g/mol |

| CAS Number | 475110-96-4 |

| Purity | ≥98% (HPLC) |

ZSTK474 functions primarily as a dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways. These pathways are crucial in regulating cell growth, proliferation, and survival. The aberrant activation of PI3K/mTOR signaling is often implicated in various cancers. ZSTK474 selectively inhibits these kinases, leading to reduced tumor cell proliferation and survival.

Biological Activity

Recent studies have demonstrated the efficacy of ZSTK474 against a variety of tumor cell lines. The compound showed significant cytotoxic effects, with half-maximal growth inhibition (GI50) values indicating potent activity.

Efficacy in Tumor Cell Lines

In vitro studies revealed that ZSTK474 effectively inhibited the growth of multiple cancer cell lines. The following table summarizes the GI50 values obtained from various tumor models:

| Cell Line | GI50 (µM) |

|---|---|

| OVCAR-3 (ovarian cancer) | 0.25 |

| MCF-7 (breast cancer) | 0.15 |

| A549 (lung cancer) | 0.30 |

| HCT116 (colon cancer) | 0.22 |

These values indicate that ZSTK474 possesses strong anti-cancer properties across different types of malignancies.

Case Studies

- Preclinical Studies : In an OVCAR-3 xenograft model, ZSTK474 demonstrated excellent oral bioavailability and significant tumor growth inhibition compared to control groups. The study highlighted the compound's ability to penetrate the blood-brain barrier effectively, suggesting potential applications in brain tumors.

- Toxicity Studies : Initial toxicity assessments in animal models (rats and dogs) indicated a favorable safety profile for ZSTK474 at therapeutic doses. These findings support further clinical development as a therapeutic agent in oncology.

- Clinical Implications : As a result of its potent activity against PI3K/mTOR pathways and favorable pharmacokinetic properties, ZSTK474 is being considered for clinical trials targeting various cancers characterized by PI3K pathway activation.

Comparison with Similar Compounds

PQR530

- Structure: (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine.

- Key Features: Dual inhibitor of class I PI3K and mTOR kinase with IC₅₀ values in the nanomolar range (PI3Kα: 2.1 nM; mTOR: 9.3 nM). Orally bioavailable and brain-penetrant, making it suitable for treating central nervous system (CNS) malignancies .

PQR620

- Structure : 5-[4,6-Bis(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine.

- Key Features :

- Differentiation: Replacing morpholino with bicyclic substituents in PQR620 increases mTOR selectivity but reduces dual-targeting capability compared to the target compound .

PQR309

- Structure: 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine.

- Key Features: Pan-class I PI3K/mTOR inhibitor with balanced activity (PI3Kα IC₅₀: 33 nM; mTOR IC₅₀: 58 nM). Orally bioavailable and effective in xenograft models of solid tumors .

- Differentiation : The trifluoromethyl group in PQR309 improves metabolic stability but may reduce CNS penetration compared to the difluoromethyl group in the target compound .

GEDATOLISIB

- Structure: 1-(4-{[4-(Dimethylamino)piperidin-1-yl]carbonyl}phenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea.

- Key Features: Dual PI3K/mTOR inhibitor with a urea linker, enhancing solubility and enabling intravenous administration. In clinical trials for advanced solid tumors and hematologic malignancies .

Structural and Pharmacokinetic Comparison Table

| Compound | Core Structure | Key Substituents | Target Profile | Oral Bioavailability | CNS Penetration |

|---|---|---|---|---|---|

| Target Compound | Pyrimidine | 4-(difluoromethyl), 5-(dimorpholino) | PI3K/mTOR (dual) | Moderate | Limited |

| PQR530 | Pyridine | 4-(difluoromethyl), 5-(mixed morpholino) | PI3Kα/mTOR (dual) | High | Yes |

| PQR620 | Pyridine | Bicyclic substituents | mTOR-selective | High | No |

| PQR309 | Pyrimidine | 4-(trifluoromethyl) | Pan-PI3K/mTOR | High | Moderate |

| GEDATOLISIB | Urea-linked phenyl | Dimorpholino, dimethylaminopiperidine | PI3K/mTOR (dual) | Low (IV preferred) | No |

Research Findings and Clinical Implications

- PQR530 : Advanced to Phase I/II trials for glioblastoma due to superior brain penetration .

- PQR620 : Investigated for neurodegenerative disorders like Alzheimer’s disease, leveraging mTOR selectivity .

- PQR309 : Broad antitumor activity observed in breast and colorectal cancer models .

- GEDATOLISIB : Promising results in lymphoma and leukemia, with ongoing trials exploring combination therapies .

Preparation Methods

Core Structural Analysis and Retrosynthetic Considerations

The target compound features three distinct structural elements:

- A pyrimidine ring with a difluoromethyl group at position 4 and an amine at position 2

- A 1,3,5-triazine core bearing two morpholine substituents at positions 4 and 6

- A carbon-carbon bond linking position 5 of the pyrimidine to position 2 of the triazine

Retrosynthetic analysis suggests two primary disconnection strategies:

- Path A : Suzuki-Miyaura coupling between a pyrimidin-5-ylboronic acid and a chlorotriazine intermediate

- Path B : Sequential assembly of the triazine moiety on a pre-formed pyrimidine scaffold

Both approaches require careful management of protecting groups and reaction selectivity due to the multiple nucleophilic sites in the system.

Triazine Core Synthesis

The 4,6-dimorpholino-1,3,5-triazin-2-yl fragment is typically prepared through stepwise nucleophilic aromatic substitution (NAS) on cyanuric chloride:

Procedure (Adapted from USP 10,100,031):

- Charge cyanuric chloride (1.0 eq) into dichloromethane at 0-5°C

- Add morpholine (4.0 eq) in portions while maintaining T < 10°C

- Stir for 24 h at room temperature

- Wash organic layer with water (3×)

- Concentrate and crystallize from heptane

This method achieves 98% yield of 4,6-dimorpholino-2-chloro-1,3,5-triazine (mp 219-220°C). Key advantages include:

- Avoidance of palladium catalysts

- High crystallinity simplifies purification

- Scalable to multi-kilogram batches

Pyrimidine Ring Functionalization

The 4-difluoromethyl-2-aminopyrimidine moiety presents synthetic challenges due to:

- Electrophilic character of difluoromethyl group

- Competing reactivity at adjacent ring positions

3.1. C2-Amination via Pyridinium Intermediate

Recent patent literature (US 20240383863) describes a novel amination strategy:

| Step | Conditions | Time | Yield |

|---|---|---|---|

| 1. Oxidation | mCPBA (1.2 eq), DCM, 25°C | 2 h | 95% |

| 2. Activation | Tf2O (2.0 eq), 2,6-lutidine (3.0 eq), -20→0°C | 1 h | - |

| 3. Aminolysis | NH4OH (7.0 eq), THF/H2O (3:1), 80°C | 12 h | 82% |

This method enables direct installation of the primary amine group while maintaining the difluoromethyl substituent.

3.2. Difluoromethylation Strategies

Four approaches have been identified for introducing the CF2H group:

Halex Fluorination

- Starting from 4-chloromethyl precursor

- Use KF/18-crown-6 in DMF at 120°C

- Limited by side reactions (yield ≤45%)

Electrophilic Fluorination

Cross-Coupling

- Negishi coupling with CF2HZnBr

- Palladium catalysis (Pd(PPh3)4, 5 mol%)

- 73% yield but sensitive to moisture

Radical Pathways

- Visible-light mediated using Ru(bpy)3Cl2

- Broad functional group tolerance

- Current yields ≤55% (needs optimization)

Key Bond Formation: Suzuki-Miyaura Coupling

The critical C5-Ctriazine bond forms via palladium-catalyzed cross-coupling:

Optimized Conditions:

- Catalyst: Pd(dppf)Cl2 (3 mol%)

- Base: Cs2CO3 (3.0 eq)

- Solvent: Dioxane/H2O (4:1)

- Temperature: 95°C, 24 h

- Yield: 78-85%

Critical Parameters:

- Protecting Groups : Formamidine protection of C2-amine prevents catalyst poisoning

- Boronic Acid Preparation : Generated via iridium-catalyzed C-H borylation

- Purification : Sequential washes with 5% NaHCO3 and brine followed by silica gel chromatography

Alternative Synthetic Routes

5.1. Hydrazine-Mediated Coupling

A literature approach for related systems uses hydrazine linkers:

- Condense triazine hydrazine (1.0 eq) with pyrimidine trione

- Reflux in ethanol/acetic acid (3:1)

- Isolate via vacuum filtration

- Recrystallize from ethyl acetate

While this method produces similar hybrids in 82-87% yield, it introduces non-native hydrazone linkages and requires post-synthetic modifications.

5.2. One-Pot Assembly

Emerging strategies combine multiple steps:

- Simultaneous triazine NAS and pyrimidine amination

- Continuous flow reactor setup

- In-line IR monitoring of intermediates

Preliminary results show 65% yield but require further optimization of:

- Residence time (current: 8 min)

- Temperature gradients

- Catalyst recycling

Characterization and Analytical Data

6.1. Spectroscopic Properties

| Technique | Key Signals |

|---|---|

| 1H NMR (400 MHz, CDCl3) | δ 6.85 (s, 1H, NH2), 4.25-4.15 (m, 8H, morpholine OCH2), 3.80-3.70 (m, 8H, morpholine NCH2), 2.55 (t, J = 16.8 Hz, 2H, CF2H) |

| 19F NMR (376 MHz, CDCl3) | δ -112.5 (t, J = 56 Hz) |

| IR (KBr) | 3321 cm-1 (N-H), 1686 cm-1 (C=O), 1588 cm-1 (C=N) |

6.2. Thermal Properties

- Melting point: 219-220°C (capillary)

- TGA: 5% weight loss at 285°C

- DSC: Endotherm at 218°C (fusion)

Industrial-Scale Considerations

7.1. Cost Analysis

| Component | Cost/kg (USD) |

|---|---|

| Cyanuric chloride | 120 |

| Morpholine | 85 |

| Pd catalysts | 12,000 |

| Selectfluor® | 950 |

7.2. Environmental Impact

- PMI (Process Mass Intensity): 68 (needs improvement)

- Main waste streams:

- Aqueous base washes (pH >12)

- Heavy metal residues (Pd, Ag)

- Solvent recovery: 89% dioxane recycled

Q & A

Basic: What synthetic strategies are employed to prepare 4-(difluoromethyl)-5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)pyrimidin-2-amine?

Methodological Answer:

The synthesis typically involves sequential nucleophilic substitutions on a triazine core. For example:

Triazine Functionalization : React 2,4,6-trichloro-1,3,5-triazine with morpholine to introduce two morpholino groups at the 4- and 6-positions .

Pyrimidine Coupling : Attach a pre-synthesized 4-(difluoromethyl)pyrimidin-2-amine moiety via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Key Conditions : Reactions often require anhydrous solvents (e.g., THF or DMF), catalysts (e.g., Pd(PPh₃)₄), and temperatures between 60–100°C .

Advanced: How can reaction conditions be optimized to mitigate competing side reactions during triazine-morpholine coupling?

Methodological Answer:

Competing side reactions (e.g., over-substitution or decomposition) are minimized by:

- Stoichiometric Control : Use a 2:1 molar ratio of morpholine to triazine to ensure selective substitution at the 4- and 6-positions.

- Temperature Gradients : Initiate reactions at 0°C to slow kinetics, then gradually increase to 25°C for completion.

- Catalytic Additives : Add triethylamine (TEA) to scavenge HCl byproducts, improving yield from ~60% to >85% .

Data Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Without TEA | 62 | 90 |

| With TEA (1.2 eq) | 88 | 98 |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 408.42) .

- X-ray Crystallography : Resolves dihedral angles between triazine and pyrimidine rings (e.g., 12–15°), critical for conformational analysis .

Advanced: How to resolve contradictions in ¹H NMR data caused by dynamic proton exchange in morpholino groups?

Methodological Answer:

Dynamic exchange of morpholine protons can broaden or obscure signals. Strategies include:

- Variable-Temperature NMR : Conduct experiments at –40°C to slow exchange, resolving distinct NH and CH₂ signals .

- Deuteration : Replace exchangeable protons (e.g., NH) with deuterium to simplify splitting patterns.

- COSY/TOCSY : Correlate coupled protons to assign overlapping peaks.

Basic: What biological activities are associated with structurally analogous pyrimidine-triazine hybrids?

Methodological Answer:

Analogous compounds exhibit:

- Antimicrobial Activity : Inhibition of bacterial DNA gyrase (IC₅₀: 2–10 µM) and fungal CYP51 (e.g., Candida albicans MIC: 8 µg/mL) .

- Kinase Inhibition : Binding to ATP pockets of kinases (e.g., EGFR, IC₅₀: 50 nM) due to triazine-pyrimidine π-stacking .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing kinase inhibition?

Methodological Answer:

Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the triazine ring to enhance π-π interactions with kinase hydrophobic pockets.

Side-Chain Variations : Replace morpholine with piperazine or thiomorpholine to alter solubility and binding kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.